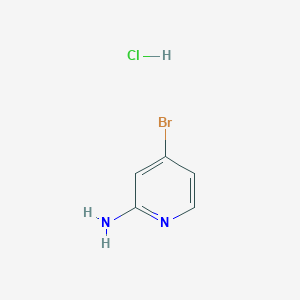

2-amino-4-bromo-pyridine hydrochloride

描述

2-amino-4-bromo-pyridine hydrochloride is an organic compound with the molecular formula C5H5BrN2·HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-pyridine hydrochloride typically involves the following steps:

Ammoniation Reaction: 2,4-Dibromopyridine-N-oxide is reacted with ammonia water to form 2-amino-4-bromopyridine.

Reduction Reaction: The intermediate is then reduced to obtain 2-amino-4-bromopyridine.

Another method involves:

Esterification Reaction: 4-Bromopyridinium chloride is esterified to obtain 4-bromopyridine-2-ethyl formate.

Ammoniation Reaction: The esterified product is ammonified to form 4-bromopyridine-2-formamide.

Hofmann Degradation: The formamide undergoes Hofmann degradation to yield 2-amino-4-bromopyridine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using readily available raw materials and optimized reaction conditions to achieve high yields and purity .

化学反应分析

Types of Reactions

2-amino-4-bromo-pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using reducing agents like iron powder and acetic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and organoboron reagents under mild conditions.

Reduction: Common reducing agents include iron powder and acetic acid, or magnesium powder and titanium tetrachloride.

Major Products Formed

Aryl Derivatives: Formed through Suzuki-Miyaura coupling.

Amino Derivatives: Formed through reduction reactions.

科学研究应用

Pharmaceutical Applications

2-Amino-4-bromo-pyridine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating neurological disorders, cancer, and other diseases.

- Synthesis of Neurological Agents: The compound has been utilized in the development of selective inhibitors for nitric oxide synthase (nNOS), which is implicated in neurological functions. Research indicates that modifications of the pyridine structure can enhance potency and selectivity against specific enzyme isoforms, making it a valuable scaffold for drug design .

- Anticancer Research: Studies have shown that derivatives of 2-amino-4-bromo-pyridine exhibit significant cytotoxic activity against various cancer cell lines. These compounds are being explored for their mechanisms of action and potential therapeutic applications in oncology.

Agrochemical Applications

In the field of agrochemicals, this compound plays a crucial role in the formulation of pesticides and herbicides.

- Pesticide Development: The compound is integral to synthesizing novel agrochemical agents that target specific pests while minimizing environmental impact. Its bromine substituent enhances biological activity against pests, making it a key component in developing effective agricultural chemicals .

Material Science

This compound has applications beyond pharmaceuticals and agrochemicals; it is also utilized in material science.

- Polymer Synthesis: The compound serves as a building block for creating specialized polymers with unique properties. These polymers can be designed for specific applications, such as coatings and adhesives, which require enhanced durability and performance characteristics .

Research Reagents

As a reagent in organic synthesis, this compound facilitates numerous chemical reactions.

- Organic Synthesis: It is employed to develop new synthetic methodologies and reactions, aiding researchers in exploring novel chemical pathways. Its versatility allows for the introduction of various functional groups through nucleophilic substitution reactions, thereby expanding the scope of organic synthesis .

Biochemical Applications

The compound is also significant in biochemical research.

- Enzyme Studies: this compound is used to study enzyme activities and interactions within biochemical pathways. This research contributes to understanding disease mechanisms and identifying new therapeutic targets .

Case Study 1: Development of nNOS Inhibitors

A study published in Nature demonstrated the synthesis of nNOS inhibitors based on the 2-amino-4-bromo-pyridine scaffold. These compounds showed promising results in vitro, with enhanced selectivity and potency compared to existing drugs .

Case Study 2: Agrochemical Formulation

Research conducted by agricultural scientists highlighted the effectiveness of 2-amino-4-bromo-pyridine derivatives in controlling pest populations while being environmentally friendly. Field trials indicated improved crop yields with minimal ecological disruption .

作用机制

The mechanism of action of 2-amino-4-bromo-pyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the amino and bromine functional groups.

相似化合物的比较

Similar Compounds

- 2-Amino-5-bromopyridine

- 3-Amino-2-bromopyridine

- 2-Amino-6-bromopyridine

- 3-Amino-5-bromopyridine

Uniqueness

2-amino-4-bromo-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other bromopyridine derivatives .

生物活性

2-Amino-4-bromo-pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by case studies and research findings.

This compound (C5H5BrN2·HCl) is a pyridine derivative characterized by the presence of an amino group and a bromine atom at the 4-position of the pyridine ring. Its molecular structure is crucial for its biological activity, influencing interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that 2-amino-4-bromo-pyridine exhibits notable antimicrobial activity. A study evaluated various pyridine derivatives, reporting that compounds with halogen substituents, including bromine, displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for 2-amino-4-bromo-pyridine were notably low, suggesting strong antibacterial potential against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It serves as a precursor in synthesizing inhibitors for human neuronal nitric oxide synthase (hnNOS). Modifications of the 2-amino-pyridine scaffold have shown to enhance potency and selectivity for hnNOS, making it a candidate for treating neurodegenerative diseases .

Case Study: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of 2-amino-4-bromo-pyridine to evaluate their biological activity. The synthesis involved several steps, including acetyl protection and subsequent reactions to yield various derivatives with enhanced biological profiles. These compounds were tested for their ability to inhibit hnNOS, demonstrating varying degrees of efficacy based on structural modifications .

Case Study: Antifungal Activity

In addition to antibacterial properties, derivatives of 2-amino-4-bromo-pyridine have shown antifungal activity against strains like Candida albicans. The research indicated that certain modifications increased antifungal potency, with MIC values ranging from 16.69 to 78.23 µM against C. albicans, highlighting the compound's versatility in targeting different pathogens .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Starting Material: The synthesis often begins with 4-bromopyridine.

- Amination Reaction: The bromine at the 4-position is substituted by an amino group through nucleophilic substitution.

- Purification: The product is then purified through crystallization or chromatography.

This method not only yields high purity but also allows for further functionalization to enhance biological activity .

属性

IUPAC Name |

4-bromopyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJPPSFLFTWPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702669 | |

| Record name | 4-Bromopyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001419-41-5 | |

| Record name | 4-Bromopyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。